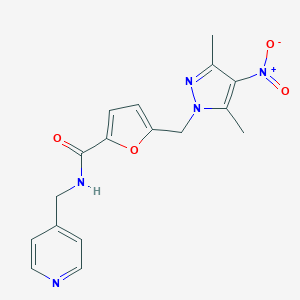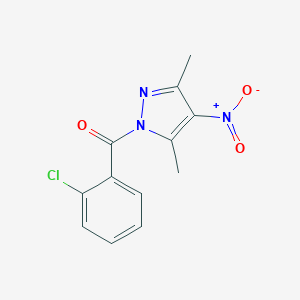
4-(1H-pyrazol-3-ylcarbonyl)morpholine
Descripción general
Descripción
4-(1H-pyrazol-3-ylcarbonyl)morpholine, also known as PCM or Pyrazolone-Carboxylic Acid Morpholine Ester, is a chemical compound widely used in scientific research. PCM is a heterocyclic compound that contains a pyrazole ring and a morpholine ring. It has a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol. PCM is a white to off-white powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(1H-pyrazol-3-ylcarbonyl)morpholine is not well understood. However, it is believed that 4-(1H-pyrazol-3-ylcarbonyl)morpholine acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 4-(1H-pyrazol-3-ylcarbonyl)morpholine reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever (Mishra et al., 2019).
Biochemical and Physiological Effects
4-(1H-pyrazol-3-ylcarbonyl)morpholine has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. In a study conducted by Li et al. (2017), 4-(1H-pyrazol-3-ylcarbonyl)morpholine was found to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the serum of rats with carrageenan-induced paw edema. 4-(1H-pyrazol-3-ylcarbonyl)morpholine also significantly reduced the paw edema and pain threshold in these rats. In another study conducted by Li et al. (2018), 4-(1H-pyrazol-3-ylcarbonyl)morpholine was found to significantly reduce the fever induced by lipopolysaccharide (LPS) in rats. 4-(1H-pyrazol-3-ylcarbonyl)morpholine also significantly reduced the levels of prostaglandin E2 (PGE2) in the serum of these rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1H-pyrazol-3-ylcarbonyl)morpholine has several advantages for lab experiments. It is a stable compound that is easy to handle and store. 4-(1H-pyrazol-3-ylcarbonyl)morpholine is also readily available and relatively inexpensive. However, 4-(1H-pyrazol-3-ylcarbonyl)morpholine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 4-(1H-pyrazol-3-ylcarbonyl)morpholine is also sensitive to acidic conditions, which can lead to hydrolysis and decomposition.
Direcciones Futuras
4-(1H-pyrazol-3-ylcarbonyl)morpholine has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a starting material for the synthesis of new drugs with improved pharmacological properties. In materials science, 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a building block for the synthesis of new materials with unique properties such as conductivity and fluorescence. In catalysis, 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a ligand for the synthesis of new catalysts with improved efficiency and selectivity. Further research is needed to explore the potential applications of 4-(1H-pyrazol-3-ylcarbonyl)morpholine in these fields.
Conclusion
In conclusion, 4-(1H-pyrazol-3-ylcarbonyl)morpholine is a versatile compound that has been widely used in scientific research. 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be synthesized using several methods and has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. 4-(1H-pyrazol-3-ylcarbonyl)morpholine has anti-inflammatory, analgesic, and antipyretic effects in animal models and acts by inhibiting the activity of COX enzymes. 4-(1H-pyrazol-3-ylcarbonyl)morpholine has advantages such as stability, availability, and affordability, but also has limitations such as low solubility and sensitivity to acidic conditions. Further research is needed to explore the potential applications of 4-(1H-pyrazol-3-ylcarbonyl)morpholine in various fields.
Métodos De Síntesis
4-(1H-pyrazol-3-ylcarbonyl)morpholine can be synthesized using several methods. One of the most common methods is the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Zhang et al., 2013). The reaction produces 4-(1H-pyrazol-3-ylcarbonyl)morpholine and dicyclohexylurea as a by-product. The purity of 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-(1H-pyrazol-3-ylcarbonyl)morpholine has been widely used in scientific research as a building block for the synthesis of various compounds. 4-(1H-pyrazol-3-ylcarbonyl)morpholine can be used as a precursor for the synthesis of pyrazolone derivatives, which have a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects (Mishra et al., 2019). 4-(1H-pyrazol-3-ylcarbonyl)morpholine can also be used as a starting material for the synthesis of morpholine-containing compounds, which have diverse biological activities such as antitumor, antiviral, and antimicrobial effects (Liu et al., 2019).
Propiedades
IUPAC Name |
morpholin-4-yl(1H-pyrazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(7-1-2-9-10-7)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCAVDWCAWORRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284465 | |
| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-3-ylcarbonyl)morpholine | |
CAS RN |
305346-17-2 | |
| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinyl-1H-pyrazol-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)

![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)

![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![N-{6-nitro-1,3-benzothiazol-2-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B214211.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)



![5-(4-Bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214220.png)